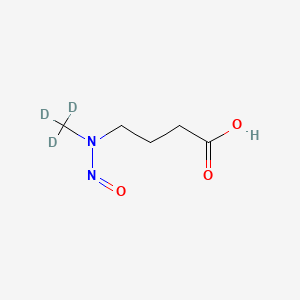
N-亚硝基-N-甲基-4-氨基丁酸-d3
描述
N-Nitroso-N-methyl-4-aminobutyric Acid-d3 is a deuterated form of N-Nitroso-N-methyl-4-aminobutyric Acid, a nitrosamine compound. Nitrosamines are known for their potential carcinogenic properties and are often found as impurities in various pharmaceutical products, particularly in sartans, which are used to treat high blood pressure and heart failure .
科学研究应用
N-Nitroso-N-methyl-4-aminobutyric Acid-d3 has several scientific research applications:
作用机制
Target of Action
N-Nitroso-N-methyl-4-aminobutyric Acid-d3 (NMBA) is a tobacco-specific nitrosamine carcinogen . It is known to target the bladder cells, inducing transitional cell carcinomas in rats .
Mode of Action
NMBA is oxidized to the reactive metabolite methyl-2-oxopropylnitrosamine (MOPN) in isolated rat liver mitochondria . This reactive metabolite interacts with the DNA in bladder cells, leading to mutations and the development of carcinomas .
Biochemical Pathways
It is known that the compound’s metabolite, mopn, can cause dna damage, which may disrupt various cellular processes and lead to the development of cancer .
Pharmacokinetics
It is known that nmba can be absorbed and metabolized in the liver to produce mopn .
Result of Action
The primary result of NMBA’s action is the induction of bladder transitional cell carcinomas in rats . This occurs due to the DNA damage caused by its reactive metabolite, MOPN .
生化分析
Biochemical Properties
N-Nitroso-N-methyl-4-aminobutyric Acid-d3 is involved in various biochemical reactions. It interacts with several biomolecules, particularly focusing on its interactions with DNA, where it may induce mutations due to its alkylating properties .
Cellular Effects
N-Nitroso-N-methyl-4-aminobutyric Acid-d3 has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The compound is a known animal and potential human carcinogen .
Molecular Mechanism
The molecular mechanism of N-Nitroso-N-methyl-4-aminobutyric Acid-d3 involves its interactions with biomolecules. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Nitroso-N-methyl-4-aminobutyric Acid-d3 change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
N-Nitroso-N-methyl-4-aminobutyric Acid-d3 is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and it may also affect metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitroso-N-methyl-4-aminobutyric Acid-d3 involves the nitrosation of N-methyl-4-aminobutyric acid. The process typically includes the following steps:
Starting Material: N-methyl-4-aminobutyric acid.
Deuteration: The incorporation of deuterium (d3) is achieved by using deuterated reagents or solvents during the synthesis process.
Industrial Production Methods
Industrial production of N-Nitroso-N-methyl-4-aminobutyric Acid-d3 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced techniques like liquid chromatography coupled with mass spectrometry (LC-MS) is common for monitoring and ensuring the quality of the final product .
化学反应分析
Types of Reactions
N-Nitroso-N-methyl-4-aminobutyric Acid-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amine derivatives .
相似化合物的比较
Similar Compounds
N-Nitrosodimethylamine (NDMA): Another nitrosamine known for its carcinogenic properties.
N-Nitrosodiethylamine (NDEA): Similar in structure and also a known carcinogen.
N-Nitrosoethylisopropylamine (NEIPA): Another nitrosamine with similar properties.
Uniqueness
N-Nitroso-N-methyl-4-aminobutyric Acid-d3 is unique due to its specific structure and the presence of deuterium atoms, which can be useful in isotopic labeling studies. Its specific interactions and effects on biological systems also distinguish it from other nitrosamines .
属性
IUPAC Name |
4-[nitroso(trideuteriomethyl)amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c1-7(6-10)4-2-3-5(8)9/h2-4H2,1H3,(H,8,9)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLBIPLIGYWGJV-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCC(=O)O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662152 | |
| Record name | 4-[(~2~H_3_)Methyl(nitroso)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184996-41-5 | |
| Record name | 4-[(~2~H_3_)Methyl(nitroso)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


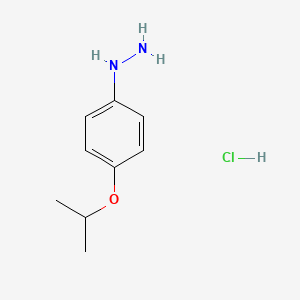
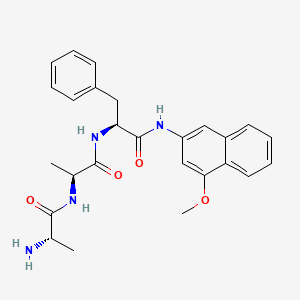
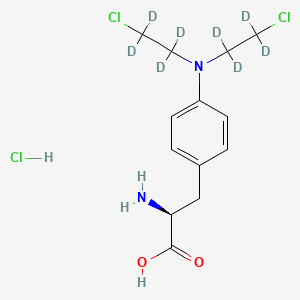

![3beta-[(alpha-D-Glucopyranosyl)oxy]-14-hydroxy-5beta-card-20(22)-enolide](/img/structure/B563182.png)
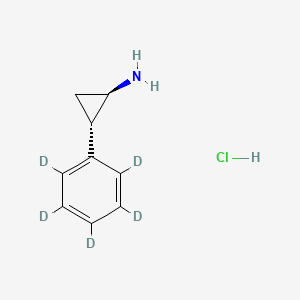

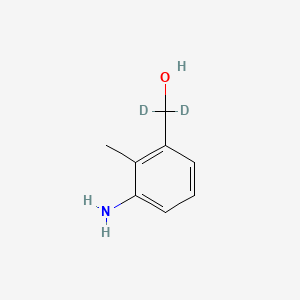

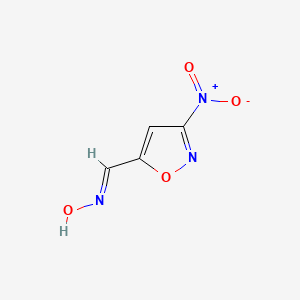
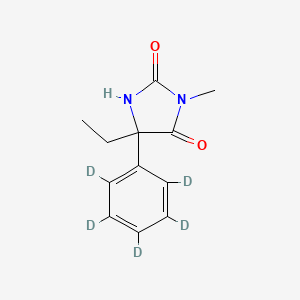


![7-O-ethyl 1-O-methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]heptanedioate](/img/structure/B563192.png)
